molecular formula C24H25ClN4O5S2 B607783 GSK2239633A CAS No. 1240516-71-5

GSK2239633A

Katalognummer: B607783
CAS-Nummer: 1240516-71-5
Molekulargewicht: 549.1 g/mol
InChI-Schlüssel: YTEVTHHGQMUPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

GSK-2239633 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

    Reduktion: Reduktionsreaktionen umfassen typischerweise Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien für Substitutionsreaktionen umfassen Halogene und Nukleophile wie Natriumazid oder Kaliumcyanid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Indazolrings zur Bildung von Indazol-N-Oxid-Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GSK-2239633 entfaltet seine Wirkung durch Bindung an den CCR4-Rezeptor, der hauptsächlich auf T-Helfer-2-Zellen (Th2) exprimiert wird. Diese Bindung hemmt die Interaktion zwischen CCR4 und seinen Liganden, wie z. B. Thymus und Aktivierungs-reguliertem Chemokin (TARC), wodurch die nachgeschalteten Signalwege blockiert werden, die an Entzündungen und der Rekrutierung von Immunzellen beteiligt sind . Die Verbindung wirkt als allosterischer Antagonist, d. h. sie bindet an eine Stelle auf dem Rezeptor, die sich von der Ligandenbindungsstelle unterscheidet, und induziert eine Konformationsänderung, die die Rezeptoraktivität reduziert .

Wissenschaftliche Forschungsanwendungen

Oncology

GSK2239633A has been studied for its role in cancer treatment, particularly in hematological malignancies. In preclinical models, it has demonstrated the ability to inhibit the recruitment of Tregs to the tumor microenvironment, which is crucial for tumor immune evasion.

  • Case Study: Cutaneous T-Cell Lymphoma (CTCL)
    In a phase 1 clinical trial, this compound was well tolerated and showed promising results in reducing tumor burden in patients with CTCL. The drug effectively inhibited thymus- and activation-regulated chemokine (TARC) activity, leading to decreased proliferation of malignant T-cells .

Asthma and Allergic Diseases

The compound has also been explored for its potential in treating asthma and other allergic diseases. By blocking CCR4-mediated signaling pathways, this compound may reduce airway inflammation and improve respiratory function.

  • Clinical Insights
    In studies involving asthmatic patients, this compound demonstrated a significant reduction in TARC-induced eosinophil migration, suggesting its utility as a therapeutic agent for asthma management .

Pharmacokinetics and Safety Profile

This compound exhibits a moderate clearance rate with a terminal half-life of approximately 13.5 hours. Following intravenous dosing, it showed rapid distribution with a bioavailability of around 16% when administered orally. Most adverse events reported were mild to moderate in intensity .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Terminal Half-Life13.5 hours
Bioavailability16%
Maximum Concentration (Cmax)Rapidly achieved (1-1.5 hours post-dose)
ClearanceLow to moderate

Research Findings

Several studies have validated the efficacy of this compound in various settings:

  • In Vitro Studies
    This compound inhibited TARC binding to CCR4 with a pIC50 value of approximately 7.96, demonstrating its potency as an antagonist . It also significantly reduced F-actin polymerization in human CD4+ CCR4+ T-cells, indicating effective blockade of CCR4 signaling pathways.
  • Preclinical Models
    In mouse models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates, reinforcing its potential as an anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

GSK-2239633 ist aufgrund seiner hohen Selektivität und Potenz als CCR4-Antagonist einzigartig. Zu ähnlichen Verbindungen gehören:

Diese Verbindungen teilen ähnliche therapeutische Ziele, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und klinischen Anwendungen.

Biologische Aktivität

GSK2239633A is a selective antagonist of the C-C chemokine receptor type 4 (CCR4), which plays a significant role in various immunological processes, particularly in the recruitment of T helper type 2 (Th2) cells. This article delves into the biological activity of this compound, summarizing its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of CCR4 and Its Role

CCR4 is a G protein-coupled receptor primarily expressed on Th2 lymphocytes and regulatory T cells. It is activated by chemokines such as CCL17 (TARC) and CCL22 (MDC), which are involved in immune responses and inflammation. The modulation of CCR4 activity has therapeutic potential in conditions like asthma, allergic rhinitis, and certain cancers due to its role in T-cell trafficking and activation .

Pharmacodynamics

This compound has demonstrated notable pharmacodynamic properties, primarily through its ability to inhibit TARC-induced signaling pathways. The compound effectively blocks TARC from activating CCR4, which is crucial for Th2 cell chemotaxis.

Key Findings:

  • Inhibition Potency : In vitro studies revealed that this compound inhibited the binding of radiolabeled TARC to human CCR4 with a pIC50 value of 7.96 ± 0.11, indicating strong binding affinity .
  • Functional Assays : It was shown to inhibit TARC-induced increases in F-actin content in isolated human CD4+ CCR4+ T-cells with a pA2 value of 7.11 ± 0.29 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Parameters:

  • Half-life : The terminal elimination half-life (t1/2t_{1/2}) was approximately 13.5 hours following intravenous administration.
  • Bioavailability : Oral bioavailability was found to be low, with a maximum value of only 16% .
  • Food Effect : The systemic exposure to this compound increased when taken with food, as assessed by changes in area under the curve (AUC) and maximum concentration (Cmax) .
ParameterValue
Half-life (t1/2t_{1/2})13.5 hours
Maximum Concentration (Cmax)Rapidly achieved at 1.0–1.5 hours post-dose
BioavailabilityMax 16%

Clinical Studies

This compound has undergone clinical evaluation for safety and efficacy:

  • Study Design : A randomized, double-blind, placebo-controlled study assessed the safety and tolerability of this compound in healthy male subjects .
  • Adverse Events : The incidence of adverse events was noted to be higher following oral administration compared to intravenous dosing; however, most events were mild or moderate in intensity .

Case Study Insights

In one notable case study involving Brown-Norway rats sensitized to ovalbumin, this compound demonstrated a dose-dependent reduction in histopathological markers associated with inflammation following antigen challenge. This suggests potential therapeutic effects in allergic responses .

Eigenschaften

IUPAC Name

N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTHHGQMUPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031224
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240516-71-5
Record name GSK-2239633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2239633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-2-methylpropanoic acid (Aldrich) (20.84 mg, 0.200 mmol) in THF (2 mL) was added dropwise at room temperature 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.026 mL, 0.200 mmol). The resulting mixture was stirred at room temperature for 30 min. To this were successively added N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride (for a preparation see Intermediate 4) (50 mg, 0.100 mmol) and DIPEA (0.052 mL, 0.300 mmol). After 1 hour of stirring at room temperature LCMS showed product as the major peak. The reaction mixture was concentrated under a stream of nitrogen in the Radleys blowdown apparatus, the residue was dissolved in 1:1 MeOH:DMSO (1 mL) and purified by MDAP on Sunfire C18 column using Acetonitrile Water with a Formic acid modifier. The solvent was removed under a stream of nitrogen in the Radleys blowdown apparatus to give the title compound (48.5 mg, 88%). LCMS (System A) RT=1.05 min, ES+ve m/z 549/551 (M+H)+.
Quantity
20.84 mg
Type
reactant
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
N-[1-{[3-(aminomethyl)phenyl]methyl}-4-(methyloxy)-1H-indazol-3-yl]-5-chloro-2-thiophenesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2239633A
Reactant of Route 2
GSK2239633A
Reactant of Route 3
GSK2239633A
Reactant of Route 4
Reactant of Route 4
GSK2239633A
Reactant of Route 5
Reactant of Route 5
GSK2239633A
Reactant of Route 6
Reactant of Route 6
GSK2239633A
Customer
Q & A

Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?

A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.

Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?

A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.